molecular formula C15H24N6O12P2 B1236492 5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine

5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine

Cat. No. B1236492
M. Wt: 542.33 g/mol
InChI Key: NDQDTBCXPOIQGT-UHNJQBFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4S)-3,4-dihydroxypyrrolidin-2-yl]methyl-ADP is a purine ribonucleoside 5'-diphosphate and a dihydroxypyrrolidine.

Scientific Research Applications

1. Electrochemical Detection of DNA

The methoxyphenol (MOP) and dihydrobenzofuran (DHB) groups, related to the molecular structure , have been explored for their potential as new oxidizable labels for the electrochemical detection of DNA. The study involved the incorporation of these groups into DNA via enzymatic processes and demonstrated their effectiveness in providing analytically useful signals of oxidation on a carbon electrode. This application is significant for advancing DNA detection techniques (Šimonová et al., 2014).

2. Mutagenesis Studies

O-Methylhydroxylamine, which shares a resemblance to the compound in focus, has been identified as a mutagen. It can substitute a methoxyamino group for the amino group of adenosine, forming N6-methoxyadenosine (mo6A). This compound's reaction with adenosine is slow but significant, leading to changes in tautomeric equilibrium that could be relevant in transcriptional studies and mutagenesis research (Singer & Spengler, 1982).

3. Inhibition of MTAP for Antiproliferative Agents

A related compound, 2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-methylsulfanylmethylpyrrolidin-3,4-diol, has been synthesized as an inhibitor of human 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP). This enzyme is involved in the purine salvage pathway. Inhibition of MTAP is considered a target in designing potential antiproliferative agents, indicating the relevance of similar compounds in cancer research and therapy (Kamath et al., 2004).

4. Study of Nucleoside Phosphorothioate Diastereomers

Research on the crystal and molecular structure of adenosine 5'-O-phosphorothioate O-p-nitrophenyl ester, which shares structural characteristics with the compound , has provided insights into the substrate stereospecificity of snake venom phosphodiesterase. This study aids in understanding the stereochemical aspects of nucleoside phosphorothioate diastereomers (Burgers et al., 1979).

5. Oligodeoxyribonucleotide Synthesis

The use of the 2-dansylethoxycarbonyl (Dnseoc) group for protecting the 5′-hydroxy function in oligoribonucleotide synthesis, relevant to the compound's molecular structure, has been investigated. This research is significant in the field of nucleic acid chemistry, particularly in the synthesis of modified nucleosides and nucleotides for various applications (Bergmann & Pfleiderer, 1994).

properties

Product Name

5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine

Molecular Formula

C15H24N6O12P2

Molecular Weight

542.33 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S)-3,4-dihydroxypyrrolidin-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C15H24N6O12P2/c16-13-9-14(19-4-18-13)21(5-20-9)15-12(25)11(24)8(32-15)3-31-35(28,29)33-34(26,27)30-2-6-10(23)7(22)1-17-6/h4-8,10-12,15,17,22-25H,1-3H2,(H,26,27)(H,28,29)(H2,16,18,19)/t6-,7+,8-,10-,11-,12-,15-/m1/s1

InChI Key

NDQDTBCXPOIQGT-UHNJQBFTSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O)O

SMILES

C1C(C(C(N1)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O)O

Canonical SMILES

C1C(C(C(N1)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O)O

synonyms

adenosine diphosphate (hydroxymethyl)pyrrolidinediol
ADP-HPD

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine
Reactant of Route 2
5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine
Reactant of Route 3
5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine
Reactant of Route 4
Reactant of Route 4
5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine
Reactant of Route 5
5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine
Reactant of Route 6
5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine

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